Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate
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Overview
Description
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate is a chemical compound with the molecular formula C16H13ClN2O2. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been studied for their varied medicinal applications .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been critically reviewed for their structure–activity relationship and mode-of-action in anti-tb compounds .
Biochemical Pathways
Compounds with similar structures have been synthesized and studied for their potential biological and therapeutic value .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate typically involves the reaction of 2-aminopyridine with ethyl 2-bromo-6-chlorobenzoate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate
- Ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate
- Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate
Uniqueness
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications .
Properties
IUPAC Name |
ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-21-16(20)13-6-4-3-5-12(13)14-10-19-9-11(17)7-8-15(19)18-14/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXLVAJLSACWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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